GSK3179106 - 1884420-19-2

GSK3179106

Catalog Number: EVT-8200260
CAS Number: 1884420-19-2
Molecular Formula: C22H21F4N3O4
Molecular Weight: 467.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GSK3179106 was developed by GlaxoSmithKline as part of their research into kinase inhibitors. It falls under the category of small molecule inhibitors specifically designed to interfere with the activity of the RET kinase, which is implicated in several types of cancer, including medullary thyroid carcinoma and non-small cell lung cancer. The compound is classified as an antineoplastic agent due to its potential use in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK3179106 involves multiple steps, typically starting from readily available chemical precursors. The synthetic route generally includes:

  1. Formation of key intermediates: Initial reactions involve the condensation of suitable amines with other functional groups to form indazole or similar structures that are critical for RET inhibition.
  2. Purification: The crude products are purified using techniques such as recrystallization or chromatography to isolate the desired compound.
  3. Characterization: The final product is characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structure and purity.

The detailed synthetic pathway may vary, but it typically emphasizes efficiency and yield optimization while ensuring that the compound retains its biological activity.

Molecular Structure Analysis

Structure and Data

GSK3179106 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the RET kinase. The molecular formula is C16_{16}H15_{15}N4_{4}O, indicating the presence of nitrogen and oxygen atoms essential for binding interactions.

  • Molecular Weight: Approximately 281.32 g/mol
  • Structural Features: The compound features an indazole core, which is critical for its kinase inhibitory activity, along with various substituents that enhance its selectivity for RET over other kinases.
Chemical Reactions Analysis

Reactions and Technical Details

GSK3179106 undergoes several chemical reactions during its synthesis, including:

  1. Condensation Reactions: These are essential for forming the indazole framework.
  2. Substitution Reactions: Modifications on the indazole or surrounding groups can enhance selectivity or potency.
  3. Deprotection Steps: If protective groups are used during synthesis, they must be removed at specific stages to yield the active compound.

Each reaction step is optimized for conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Mechanism of Action

Process and Data

GSK3179106 exerts its pharmacological effects by selectively inhibiting the RET kinase activity. The mechanism involves:

  1. Binding to the ATP-binding site: GSK3179106 competes with ATP for binding at the active site of RET.
  2. Inhibition of phosphorylation: By blocking ATP access, GSK3179106 prevents the phosphorylation of downstream targets involved in cell proliferation and survival pathways.
  3. Impact on cellular signaling: This inhibition disrupts RET-mediated signaling cascades that contribute to tumor growth and metastasis.

Data from pharmacological studies indicate that GSK3179106 demonstrates significant potency against RET-positive tumors in vitro and in vivo.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: GSK3179106 exhibits stability under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: The compound's solubility may vary with pH, affecting its bioavailability.

Relevant data from stability studies indicate that GSK3179106 maintains integrity over extended periods when stored appropriately.

Applications

Scientific Uses

GSK3179106 has been primarily investigated for its potential applications in oncology, particularly for treating cancers associated with RET mutations or overexpression. Its ability to selectively inhibit RET makes it a candidate for targeted therapies aimed at minimizing off-target effects commonly seen with traditional chemotherapeutics.

Additionally, ongoing research explores its role in combination therapies to enhance efficacy against resistant cancer types or improve outcomes in patients with advanced disease stages.

Mechanistic Basis of RET Kinase Inhibition

Structural Determinants of RET Kinase Selectivity

GSK3179106 (2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide) is a first-in-class, gut-restricted inhibitor of rearranged during transfection tyrosine kinase. Its selectivity arises from strategic structural modifications targeting unique regions of the RET kinase domain. The compound features a pyridone hinge binder that forms critical hydrogen bonds with alanine 807 and glutamic acid 805 residues in the RET ATP-binding pocket. This interaction displaces water molecules, enhancing binding efficiency and specificity [2] [5].

A pivotal structural element is the ortho-fluorinated biphenyl moiety, which occupies a hydrophobic pocket adjacent to the ATP-binding site. This fluorination sterically hinders binding to kinases with bulkier residues (e.g., vascular endothelial growth factor receptor 2), conferring >200-fold selectivity over off-target kinases. Homology modeling revealed that the ethyl ether extension from the pyridone ring optimally orients the molecule within RET's compact hinge region, while the trifluoromethylisoxazole tail enhances hydrophobic interactions with leucine 881 and valine 804 [5] [9].

Table 1: Structural Optimization for RET Selectivity

Structural ElementRole in RET SelectivityEffect on Kinase Profiling
Pyridone hinge binderForms dual H-bonds with Ala807/Glu80579-fold selectivity over kinase insert domain receptor vs. 8-fold for aminopyridine analogs
Ortho-fluorinated biphenylAccesses hydrophobic pocketReduces kinase insert domain receptor inhibition by 12-fold compared to non-fluorinated analogs
Ethoxy group at pyridone 4-positionOptimizes solvent exposureLowers lipophilicity (cLogP = 6.01) while maintaining RET potency
TrifluoromethylisoxazoleHydrophobic tail anchoringEliminates activity against fibroblast growth factor receptor and platelet-derived growth factor receptor

This precise molecular architecture minimizes off-target interactions, distinguishing GSK3179106 from non-selective multikinase inhibitors (e.g., cabozantinib) that target vascular endothelial growth factor receptor 2 and epidermal growth factor receptor [5] [8].

Biochemical Characterization of RET Inhibition

GSK3179106 demonstrates potent inhibition of RET kinase activity across biochemical and cellular assays. In homogeneous time-resolved fluorescence assays, it achieves a half maximal inhibitory concentration of 0.3 nM against human RET and 0.2 nM against rat RET, indicating cross-species reactivity [5] [7]. The compound exhibits slow dissociation kinetics, with a dissociation half-life exceeding 6 hours in jump-dilution assays, consistent with sustained target engagement [7].

Cellular efficacy was validated in RET-dependent human medullary thyroid carcinoma TT cells, where GSK3179106 inhibited autophosphorylation with a half maximal inhibitory concentration of 4.6 nM. In proliferation assays, it suppressed TT cell growth (half maximal inhibitory concentration = 25.5 nM) while showing no activity (>10,000 nM half maximal inhibitory concentration) in RET-independent cell lines (SK-N-AS neuroblastoma and A549 lung adenocarcinoma), confirming on-target specificity [3] [5].

Table 2: Inhibition Profiling of GSK3179106

Assay SystemRET Inhibition (half maximal inhibitory concentration)Key Observations
Human RET enzyme0.3 nM>100-fold selectivity over kinase insert domain receptor
Rat RET enzyme0.2 nMCross-species conservation of target affinity
TT cell RET phosphorylation4.6 nMSuppression of constitutive RET activation
TT cell proliferation25.5 nMAntiproliferative effect in RET-dependent lines
Visceral motor response (rat)34–43% inhibition at 10 mg/kgIn vivo efficacy in colorectal distension models

The biochemical profile is further characterized by dose-dependent inhibition up to 100 mg, though nonlinear pharmacokinetics were observed at higher concentrations due to solubility-limited absorption [1] [7].

Allosteric Modulation of Rearranged During Transfection Signaling in Enteric Nervous System Development

Rearranged during transfection signaling regulates synaptic plasticity and neuronal survival in the adult enteric nervous system, distinct from its developmental role in neurogenesis. GSK3179106 modulates this pathway by disrupting the glial cell line-derived neurotrophic factor/rearranged during transfection/glial cell line-derived neurotrophic factor family receptor alpha complex, which is upregulated in inflammatory and stress-induced visceral hypersensitivity. In RET-cyan fluorescent protein transgenic mice, rearranged during transfection colocalizes with calcitonin gene-related peptide in thoracic and lumbosacral dorsal root ganglia, implicating its role in nociceptive signaling [6] [7].

The compound's gut-restricted distribution (designed via high molecular weight and low systemic absorption) enables localized inhibition of enteric neurons without central nervous system exposure. In vivo, GSK3179106 attenuates stress-induced hyperinnervation by suppressing rearranged during transfection-mediated:

  • Neurite outgrowth: 34–43% reduction in visceral motor response to colorectal distension in acetic acid-sensitized rats [6]
  • Synaptic potentiation: Reversal of glial cell line-derived neurotrophic factor-induced sensitization of colonic afferents [2] [6]
  • Neuroplasticity: Normalization of enteric nervous system firing frequency in post-inflammatory models [6] [7]

This allosteric modulation occurs via rearrangement of the activation loop, stabilizing an inactive kinase conformation that impedes downstream ras/mitogen-activated protein kinase and phosphatidylinositol 3-kinase/protein kinase B signaling. Consequently, GSK3179106 reverses pathological neuroplasticity without ablating basal rearranged during transfection function essential for enteric nervous system maintenance [2] [5].

Properties

CAS Number

1884420-19-2

Product Name

GSK3179106

IUPAC Name

2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide

Molecular Formula

C22H21F4N3O4

Molecular Weight

467.4 g/mol

InChI

InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31)

InChI Key

IDXKJSSOUXWLDB-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F

Canonical SMILES

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.